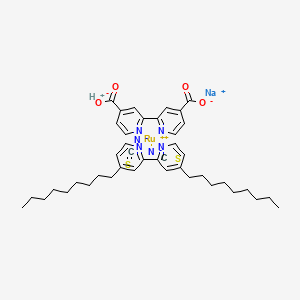
Keto Ziprasidone
Vue d'ensemble
Description
Keto Ziprasidone is an impurity of Ziprasidone . Ziprasidone, an antipsychotic agent, is a combined 5-HT (serotonin) and dopamine receptor antagonist .
Molecular Structure Analysis
The molecular formula of this compound is C21H19ClN4O2S . The molecular weight is 426.92 .Physical And Chemical Properties Analysis
This compound is an off-white to light yellow powder . It has a molecular weight of 426.92 . The storage conditions are: powder at -20°C for 3 years, in solvent at -80°C for 6 months and at -20°C for 1 month .Applications De Recherche Scientifique
1. Pharmacokinetics and Drug Interaction
Ziprasidone undergoes extensive metabolism, and its interaction with other drugs like ketoconazole has been studied. For instance, a study found that co-administration of ziprasidone with ketoconazole led to a modest increase in ziprasidone exposure, although the changes were not clinically significant (Miceli et al., 2000).
2. Metabolism in Different Species
Research on ziprasidone's metabolism in hepatic cytosolic fractions from various species including humans, rats, and dogs, identified a novel metabolite via reductive cleavage. This study provided insights into the clearance mechanism of ziprasidone (Miao et al., 2005).
3. Psychiatric Treatment Efficacy
Ziprasidone's efficacy in treating psychiatric conditions such as schizophrenia has been a focus of research. It's classified as a novel antipsychotic due to its unique binding profile to human receptors, suggesting effectiveness against positive, negative, and affective symptoms of schizophrenia (Schmidt et al., 2001).
4. Metabolic Effects in Patients
Studies have assessed the metabolic effects of ziprasidone, especially in patients with conditions like schizophrenia. For instance, a study showed that switching to ziprasidone in patients with schizophrenia and metabolic disturbances might improve side effects like weight gain and dyslipidemia (Montes et al., 2007).
5. Neuroprotective Effects
There's growing interest in the neuroprotective effects of ziprasidone. Research indicates that ziprasidone might have neuroprotective effects by recovering stress-induced decreases in BDNF mRNA expression in the rat hippocampus and neocortex, suggesting potential applications in neurodegenerative diseases (Park et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOODKMSLMNGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene](/img/structure/B3030151.png)

![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/no-structure.png)


